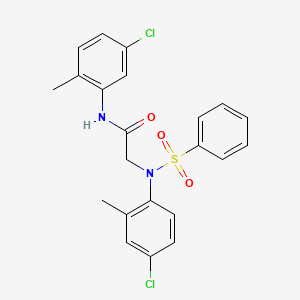![molecular formula C20H15Cl2N3O B5090966 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride, also known as CHIR-124, is a small molecule inhibitor that targets the cell cycle checkpoint kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability. CHIR-124 has been shown to have potential therapeutic applications in cancer treatment and is currently being investigated in preclinical and clinical studies.
作用机制
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride targets CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets, leading to cell cycle arrest and DNA repair. By inhibiting CHK1, 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride prevents the activation of the DNA damage response pathway, leading to increased DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been shown to have selective inhibitory effects on CHK1 in cancer cells, with minimal effects on normal cells. It has been shown to induce G1 and G2/M cell cycle arrest and inhibit DNA repair in cancer cells. 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
The advantages of using 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in lab experiments include its selectivity for CHK1 in cancer cells, its ability to sensitize cancer cells to DNA-damaging agents, and its potential for use in combination with other anticancer drugs. The limitations of using 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in lab experiments include its hydrophobic nature, which can limit its solubility in aqueous solutions, and its potential for off-target effects at higher concentrations.
未来方向
For research on 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride include investigating its potential for use in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors. Additionally, further studies are needed to determine the optimal dosing and scheduling of 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in combination with other anticancer drugs. Finally, the development of more potent and selective CHK1 inhibitors may lead to the development of more effective cancer treatments.
合成方法
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloroaniline with 2-chlorobenzonitrile to form 2-(2-chlorophenyl)quinazoline, which is then reacted with 3-aminophenol to form 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride. The final compound is obtained as a hydrochloride salt.
科学研究应用
3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This leads to increased apoptosis and decreased cell survival in cancer cells. 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has also been shown to have synergistic effects when used in combination with other anticancer drugs.
属性
IUPAC Name |
3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O.ClH/c21-17-10-3-1-8-15(17)19-23-18-11-4-2-9-16(18)20(24-19)22-13-6-5-7-14(25)12-13;/h1-12,25H,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYSLZZIIUAIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC(=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2-Chlorophenyl)quinazolin-4-yl]amino}phenol | |
CAS RN |
473801-87-5 |
Source


|
| Record name | Phenol, 3-[[2-(2-chlorophenyl)-4-quinazolinyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473801-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5090903.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5090917.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090936.png)
![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)

![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)